molecular formula C16H24ClN3O4S B3487416 3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide

3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide

Cat. No.: B3487416
M. Wt: 389.9 g/mol
InChI Key: RONYAONMANSPIU-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, an ethylpiperazinyl moiety, and a methoxy group attached to a benzenesulfonamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine in the presence of potassium carbonate (K₂CO₃) in dry N,N-dimethylformamide (DMF) at 90°C for 1 hour . This reaction forms an intermediate, which is then further reacted with other reagents to introduce the methoxy and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide stands out due to its unique combination of functional groups. This unique structure imparts specific chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O4S/c1-4-19-7-9-20(10-8-19)16(21)12-18(2)25(22,23)13-5-6-15(24-3)14(17)11-13/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONYAONMANSPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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